molecular formula C8H4ClF3O4S B6310922 2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride CAS No. 2088942-11-2

2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride

Cat. No. B6310922
CAS RN: 2088942-11-2
M. Wt: 288.63 g/mol
InChI Key: URDXYFVFIAWSMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride (TFBDSC) is a versatile synthetic reagent that has recently gained popularity due to its broad range of applications in organic chemistry, biochemistry, and analytical chemistry. TFBDSC is a highly reactive compound that is used in a variety of reactions and as a catalyst in the synthesis of other compounds. The reagent is also used in the synthesis of drugs, dyes, and other compounds.

Scientific Research Applications

2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride is used in a wide range of scientific research applications, including organic synthesis, biochemistry, and analytical chemistry. The reagent has been used to synthesize a variety of compounds, including drugs, dyes, and other compounds. It has also been used in the synthesis of polymers and other materials. In addition, 2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride has been used as a catalyst in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride is based on its ability to react with other compounds to form new products. The reagent acts as a nucleophile, attacking the electrophilic center of other molecules to form a new covalent bond. This reaction can be used to synthesize a variety of compounds, including drugs, dyes, and other compounds.
Biochemical and Physiological Effects
2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride has been studied for its biochemical and physiological effects. It has been found to be non-toxic and non-mutagenic. In addition, it has been shown to have no adverse effects on the body's metabolism or immune system. The reagent has also been found to be non-irritating and non-corrosive.

Advantages and Limitations for Lab Experiments

The use of 2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride in laboratory experiments has several advantages. The reagent is highly reactive and can be used in a variety of reactions. It is also relatively inexpensive and readily available. However, the reagent is also highly volatile and can be hazardous if not handled properly. In addition, the reagent is not suitable for use in reactions involving water or other polar solvents.

Future Directions

The future of 2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride is bright, with potential applications in a variety of fields. The reagent could be used in the synthesis of new drugs and other compounds, as well as in the development of new materials. In addition, the reagent could be used in the development of new analytical techniques and in the study of biochemical and physiological processes. Finally, 2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride could be used in the development of new catalysts and other reagents for use in organic synthesis.

Synthesis Methods

2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride is synthesized through a reaction between 1,4-benzodioxan-6-sulfonyl chloride and trifluoroacetic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of between 0 and 5°C. The reaction is usually carried out in a solvent such as dimethylformamide, dimethyl sulfoxide, or acetonitrile. The reaction is typically complete within two hours. The product is then isolated and purified by recrystallization from a suitable solvent.

properties

IUPAC Name

2,2,3-trifluoro-3H-1,4-benzodioxine-6-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O4S/c9-17(13,14)4-1-2-5-6(3-4)15-7(10)8(11,12)16-5/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDXYFVFIAWSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)Cl)OC(C(O2)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3-Trifluoro-1,4-benzodioxan-6-sulfonyl chloride

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